

Physical and chemical characteristics of 4-tert-pentylcyclohexanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-tert-Pentylcyclohexanone**

Cat. No.: **B096371**

[Get Quote](#)

An In-depth Technical Guide to 4-tert-pentylcyclohexanone

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **4-tert-pentylcyclohexanone**, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

4-tert-pentylcyclohexanone, also known as 4-(1,1-dimethylpropyl)cyclohexanone, is a cyclic ketone with a distinct camphoraceous and woody odor.^[1] Its core structure consists of a cyclohexane ring substituted with a tert-pentyl group at the fourth position relative to the carbonyl group.

Identification and Nomenclature

Property	Value
IUPAC Name	4-(2-methylbutan-2-yl)cyclohexan-1-one [2]
Synonyms	4-tert-Amylcyclohexanone, Orivone, Isopentylcyclohexanone [2]
CAS Number	16587-71-6 [2]
Molecular Formula	C11H20O [1]
Molecular Weight	168.28 g/mol [1]
InChI Key	DCSKAMGZSIRJAQ-UHFFFAOYSA-N
SMILES	CCC(C)(C)C1CCC(=O)CC1

Physicochemical Data

The physical properties of **4-tert-pentylcyclohexanone** are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental and industrial settings.

Property	Value	Reference
Melting Point	96 °C	[3]
Boiling Point	124-125 °C at 16 mmHg	[3]
Density	0.92 g/cm ³	[3]
Flash Point	94 °C	
Vapor Pressure	4.2 Pa at 24 °C	[3]
Refractive Index	1.4690	[3]
LogP	3.40	

Solubility

4-tert-pentylcyclohexanone exhibits limited solubility in water but is soluble in alcohols and other organic solvents.^{[1][3]} This characteristic is typical for a molecule with a significant nonpolar hydrocarbon component and a polar carbonyl group.

Solvent	Solubility
Water	Insoluble
Alcohol	Soluble
Perfume Oils	Soluble

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **4-tert-pentylcyclohexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for **4-tert-pentylcyclohexanone** is not readily available in the provided search results, data for the closely related 4-tert-butylcyclohexanone can provide insights into the expected spectral features.

- ^1H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons of the cyclohexyl ring and the tert-pentyl group. The protons alpha to the carbonyl group would appear as multiplets in the downfield region (around 2.0-2.5 ppm). The protons of the tert-pentyl group would appear as singlets and multiplets in the upfield region (around 0.8-1.5 ppm).
- ^{13}C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon in the downfield region (around 210 ppm). Signals for the carbons of the cyclohexyl ring and the tert-pentyl group would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of **4-tert-pentylcyclohexanone** is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone functional group. This peak is typically observed in the range of $1715\text{--}1725\text{ cm}^{-1}$.

Mass Spectrometry (MS)

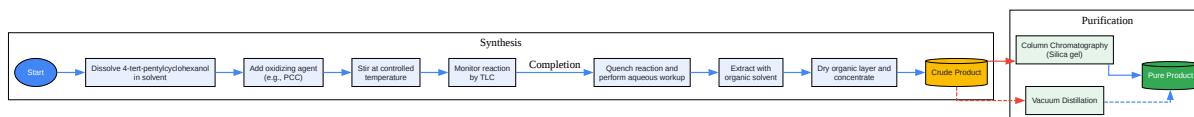
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would show a molecular ion peak (M^+) at m/z 168, corresponding to the molecular weight of **4-tert-pentylcyclohexanone**. Common fragmentation patterns would involve the loss of alkyl groups from the tert-pentyl substituent.

Experimental Protocols

Synthesis of 4-tert-pentylcyclohexanone

A common method for the synthesis of 4-substituted cyclohexanones involves the oxidation of the corresponding cyclohexanol. While a specific detailed protocol for **4-tert-pentylcyclohexanone** was not found, a general procedure for the oxidation of a similar compound, 4-tert-butylcyclohexanol, can be adapted.

Oxidation of 4-tert-pentylcyclohexanol:


- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-pentylcyclohexanol in a suitable solvent such as dichloromethane or acetone.
- **Oxidizing Agent:** Prepare a solution of an oxidizing agent, such as pyridinium chlorochromate (PCC) or a Jones reagent (a solution of chromium trioxide in sulfuric acid and acetone).
- **Reaction:** Slowly add the oxidizing agent to the solution of the alcohol while maintaining the temperature at 0-25 °C.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., isopropanol for Jones reagent). Filter the mixture to remove any solid byproducts.
- **Extraction:** Extract the product into an organic solvent like diethyl ether or ethyl acetate.
- **Washing:** Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude **4-tert-pentylcyclohexanone** can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, distillation under reduced pressure can be employed for purification.

Workflow for Synthesis and Purification of **4-tert-pentylcyclohexanone**

[Click to download full resolution via product page](#)

Caption: A workflow diagram illustrating the synthesis of **4-tert-pentylcyclohexanone** via oxidation of the corresponding alcohol, followed by purification using either column chromatography or vacuum distillation.

Applications in Drug Development and Biological Activity

The primary documented application of **4-tert-pentylcyclohexanone** is as a fragrance ingredient in various consumer products.[2] Its pleasant odor makes it a valuable component in the perfume and cosmetics industries.

Information regarding the direct application of **4-tert-pentylcyclohexanone** in drug development or its interaction with specific biological signaling pathways is limited in the public domain. However, some studies on structurally related compounds, such as derivatives of 4-

tert-butylcyclohexanone, have reported biological activities. For instance, certain derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as feeding deterrent properties against specific insects. One source mentions that **4-tert-pentylcyclohexanone** has been shown to be effective *in vitro* against bacteria, yeast, and fungi, though detailed studies are not readily available.

The cyclohexanone scaffold is a common motif in medicinal chemistry and can be found in various biologically active molecules. The presence of the lipophilic tert-pentyl group in **4-tert-pentylcyclohexanone** could influence its pharmacokinetic properties, such as membrane permeability and metabolic stability. Further research is warranted to explore the potential pharmacological activities of this compound and its derivatives.

Safety and Handling

Based on the available safety data, **4-tert-pentylcyclohexanone** may cause skin irritation.[\[2\]](#) Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.

Disclaimer: This document is intended for informational purposes only and should not be considered as a substitute for professional scientific or medical advice. Always consult the relevant safety data sheets (SDS) before handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)-9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with

FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Physical and chemical characteristics of 4-tert-pentylcyclohexanone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b096371#physical-and-chemical-characteristics-of-4-tert-pentylcyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com